molecular formula C18H15F2NO3S B2385755 isopropyl (2E)-2-cyano-3-(5-{4-[(difluoromethyl)sulfanyl]phenyl}-2-furyl)-2-propenoate CAS No. 1164527-73-4

isopropyl (2E)-2-cyano-3-(5-{4-[(difluoromethyl)sulfanyl]phenyl}-2-furyl)-2-propenoate

Cat. No.: B2385755
CAS No.: 1164527-73-4
M. Wt: 363.38
InChI Key: KIBGQIWKQWDTJC-UKTHLTGXSA-N
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Description

isopropyl (2E)-2-cyano-3-(5-{4-[(difluoromethyl)sulfanyl]phenyl}-2-furyl)-2-propenoate is a complex organic compound characterized by its unique structure, which includes a cyano group, a furan ring, and a difluoromethylthio-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl (2E)-2-cyano-3-(5-{4-[(difluoromethyl)sulfanyl]phenyl}-2-furyl)-2-propenoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the cyano group: This step often involves nucleophilic substitution reactions.

    Attachment of the difluoromethylthio group: This can be done using thiolation reactions with difluoromethylthiolating agents.

    Esterification: The final step involves esterification to form the isopropyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

isopropyl (2E)-2-cyano-3-(5-{4-[(difluoromethyl)sulfanyl]phenyl}-2-furyl)-2-propenoate can undergo various chemical reactions, including:

    Oxidation: The furan ring and the difluoromethylthio group can be oxidized under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the cyano group would yield primary amines.

Scientific Research Applications

isopropyl (2E)-2-cyano-3-(5-{4-[(difluoromethyl)sulfanyl]phenyl}-2-furyl)-2-propenoate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as bioactive compounds.

    Medicine: It may be investigated for its potential therapeutic properties.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of isopropyl (2E)-2-cyano-3-(5-{4-[(difluoromethyl)sulfanyl]phenyl}-2-furyl)-2-propenoate involves its interaction with specific molecular targets. The cyano group and the difluoromethylthio group may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

isopropyl (2E)-2-cyano-3-(5-{4-[(difluoromethyl)sulfanyl]phenyl}-2-furyl)-2-propenoate is unique due to the combination of its cyano group, furan ring, and difluoromethylthio-substituted phenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

propan-2-yl (E)-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2NO3S/c1-11(2)23-17(22)13(10-21)9-14-5-8-16(24-14)12-3-6-15(7-4-12)25-18(19)20/h3-9,11,18H,1-2H3/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBGQIWKQWDTJC-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)SC(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)SC(F)F)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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